Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate
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Overview
Description
Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, a methoxy-naphthalene moiety, and a but-2-enoate ester, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile and methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or the double bond.
Substitution: The methoxy group and the cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.
Scientific Research Applications
Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate exerts its effects is primarily through its interaction with biological molecules. The cyano group and the methoxy-naphthalene moiety can interact with enzymes and receptors, potentially inhibiting their activity. Molecular docking studies have shown that this compound can bind to specific protein targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: This compound is similar in structure but lacks the cyano group and the double bond.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a different functional group arrangement.
Uniqueness
Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is unique due to its combination of a cyano group, a methoxy-naphthalene moiety, and a but-2-enoate ester. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
66146-77-8 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C17H15NO3/c1-11(16(10-18)17(19)21-3)12-4-5-14-9-15(20-2)7-6-13(14)8-12/h4-9H,1-3H3 |
InChI Key |
PNTPIIZWANYXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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